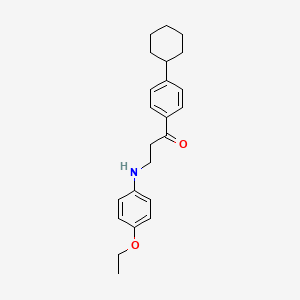
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a cyclohexylphenyl group and an ethoxyanilino group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexylbenzene with a suitable halogenating agent to introduce a halogen atom into the benzene ring.
Coupling with Ethoxyaniline: The halogenated cyclohexylphenyl intermediate is then reacted with 4-ethoxyaniline in the presence of a base to form the desired product.
Final Propanone Formation: The intermediate product is then subjected to a reaction with a propanone derivative under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(4-Cyclohexylphenyl)-3-(4-methoxyanilino)-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Cyclohexylphenyl)-3-(4-aminophenyl)-1-propanone: Similar structure with an amino group instead of an ethoxyanilino group.
Uniqueness
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone is unique due to the presence of both cyclohexylphenyl and ethoxyanilino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(4-ethoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-2-26-22-14-12-21(13-15-22)24-17-16-23(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,18,24H,2-7,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMFOVAYIMVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
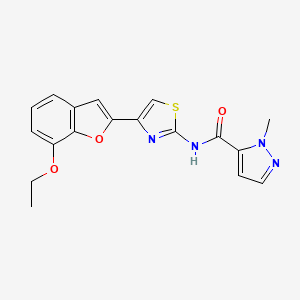
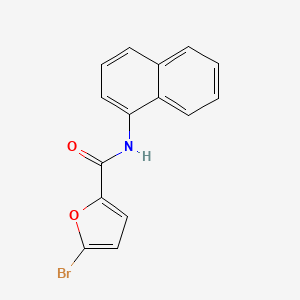
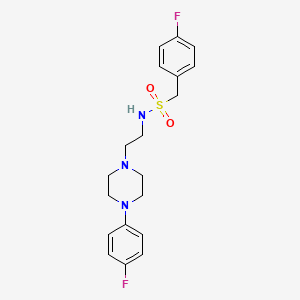
![3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2558762.png)
![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558766.png)

![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2558769.png)
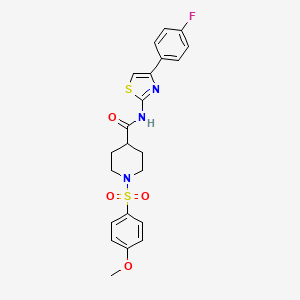
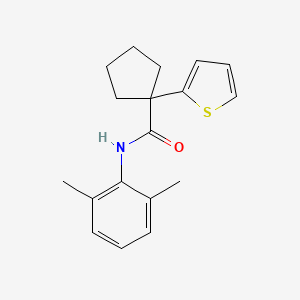
![methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine](/img/structure/B2558772.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2558775.png)
